molecular formula C29H38N4O6 B2878871 N-butyl-4-((1-(2-(sec-butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide CAS No. 1242925-11-6

N-butyl-4-((1-(2-(sec-butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No. B2878871
CAS RN: 1242925-11-6
M. Wt: 538.645
InChI Key: UZAHZFNHXQZHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-((1-(2-(sec-butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C29H38N4O6 and its molecular weight is 538.645. The purity is usually 95%.
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Scientific Research Applications

Imaging Tumor Proliferation

A study by Dehdashti et al. (2013) evaluated a cellular proliferative marker, closely related to the chemical compound , for its safety, dosimetry, and feasibility in imaging tumor proliferation using PET in patients with malignant neoplasms. This study found a significant correlation between tumor uptake of the marker and the Ki-67 (a proliferation marker), suggesting its potential in assessing the proliferative status of solid tumors. The study also highlighted the safety of this compound, with relatively small absorbed doses to normal organs, allowing for its safe administration in clinical trials (Dehdashti et al., 2013).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones, which are structurally similar to the compound . Their protocol involved N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient and environmentally friendly approach to constructing complex quinazolinone derivatives (Hikawa et al., 2012).

Receptor Binding Studies

Xu et al. (2005) focused on benzamide analogues, including compounds structurally related to the one , for their binding to sigma-2 receptors. Their research synthesized and radiolabeled two benzamide analogues, evaluating their affinity for sigma-2 receptors in vitro. This study found that one of the compounds had a high affinity for sigma-2 receptors, making it a useful ligand for studying these receptors, which are implicated in various diseases, including cancer (Xu et al., 2005).

properties

IUPAC Name

4-[[1-[2-(butan-2-ylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-butyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O6/c1-7-9-14-31(4)27(35)21-12-10-20(11-13-21)17-33-28(36)22-15-24(38-5)25(39-6)16-23(22)32(29(33)37)18-26(34)30-19(3)8-2/h10-13,15-16,19H,7-9,14,17-18H2,1-6H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAHZFNHXQZHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)CC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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